1,3,6,8-テトラキス(tert-ブチル)カルバゾール

説明

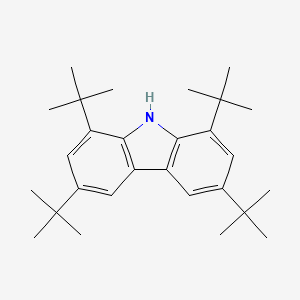

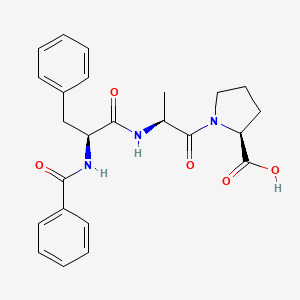

1,3,6,8-Tetratert-butyl-9H-carbazole (1,3,6,8-TTC) is an organic compound belonging to the family of carbazoles. It is an aromatic heterocyclic compound, consisting of a nine-membered ring of five carbon atoms and four nitrogen atoms. The molecular formula of 1,3,6,8-TTC is C17H20N2. 1,3,6,8-TTC is a colorless solid at room temperature and is insoluble in water. It is used in a variety of scientific applications, such as in organic synthesis, as a reagent in analytical chemistry, and in the study of the structure and properties of materials.

科学的研究の応用

エレクトロニクス

1,3,6,8-テトラキス(tert-ブチル)カルバゾールは、特に有機発光ダイオード (OLED) の開発において、エレクトロニクス分野で利用されています。 その電子供与特性により、熱活性化遅延蛍光 (TADF) を示す材料を作成するための貴重な成分となり、OLED の効率を高めるために不可欠です .

材料科学

材料科学では、この化合物の堅牢な分子構造が、高いガラス転移温度を持つ新規材料の開発に貢献しています。 この特性は、安定な半導体材料を作成し、OLED などのデバイスの性能を向上させる上で特に有益です .

エネルギー貯蔵

カルバゾールとその誘導体(1,3,6,8-テトラキス(tert-ブチル)カルバゾールを含む)は、エネルギー貯蔵アプリケーションにおいて注目されています。 それらの電気化学活性は、色素増感太陽電池 (DSSC) やその他の光起電力デバイス用の材料の合成において重要であり、そこでそれらはデバイス効率を向上させるために電子供与体として機能します .

フォトニクス

この化合物のガラス転移温度に影響を与える能力と電子供与特性により、エレクトロルミネッセンス材料を作成する候補となっています。 これらの材料は、高度なディスプレイ技術の開発など、フォトニクスアプリケーションに不可欠です .

作用機序

Target of Action

Carbazole-based compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability , which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

It is known that carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Biochemical Pathways

It is known that carbazole-based compounds have intriguing properties including the presence of bridged biphenyl unit providing a material with a lower bandgap .

Pharmacokinetics

The compound has a molecular weight of 39164 . It is stored at a temperature of 28 C .

Result of Action

It is known that carbazole-based compounds have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Action Environment

It is known that carbazole-based compounds have good environmental stability .

生化学分析

Biochemical Properties

1,3,6,8-Tetratert-butyl-9H-carbazole plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in detoxification processes. The interaction between 1,3,6,8-Tetratert-butyl-9H-carbazole and AhR leads to the activation of the receptor, which in turn modulates the expression of genes involved in the metabolism of xenobiotics .

Cellular Effects

1,3,6,8-Tetratert-butyl-9H-carbazole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1,3,6,8-Tetratert-butyl-9H-carbazole can activate the hypoxia-inducible factor-1 (HIF-1) pathway, leading to changes in gene expression and promoting angiogenesis in endothelial cells. Additionally, it has been found to affect the production of reactive oxygen species (ROS) in cells, which can impact cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 1,3,6,8-Tetratert-butyl-9H-carbazole involves its interaction with various biomolecules and the modulation of their activity. One of the key mechanisms is its binding to the aryl hydrocarbon receptor (AhR), which leads to the activation of the receptor and subsequent changes in gene expression. This interaction can result in the upregulation of genes involved in detoxification processes and the metabolism of xenobiotics . Additionally, 1,3,6,8-Tetratert-butyl-9H-carbazole has been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to changes in cellular energy production and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,6,8-Tetratert-butyl-9H-carbazole have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,3,6,8-Tetratert-butyl-9H-carbazole can result in sustained changes in gene expression and cellular metabolism, which can impact cellular function and health.

Dosage Effects in Animal Models

The effects of 1,3,6,8-Tetratert-butyl-9H-carbazole vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function and metabolism. At higher doses, it can lead to toxic effects, including increased production of reactive oxygen species (ROS) and disruption of energy metabolism. These effects can result in adverse outcomes, such as oxidative stress and damage to cellular structures.

Metabolic Pathways

1,3,6,8-Tetratert-butyl-9H-carbazole is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and energy production. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to affect the tricarboxylic acid (TCA) cycle, leading to alterations in energy metabolism and the production of adenosine triphosphate (ATP).

Transport and Distribution

Within cells and tissues, 1,3,6,8-Tetratert-butyl-9H-carbazole is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production.

Subcellular Localization

The subcellular localization of 1,3,6,8-Tetratert-butyl-9H-carbazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria can lead to changes in mitochondrial function and energy production, while its presence in the endoplasmic reticulum can impact protein folding and detoxification processes.

特性

IUPAC Name |

1,3,6,8-tetratert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSGNPWPCZRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337905 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34601-54-2 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetra-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)